LY 303511

描述

LY 303511 是一种与 LY 294002 结构类似的合成有机化合物。与 LY 294002 不同,this compound 不抑制磷脂酰肌醇 3-激酶 (PI3K)。它主要用于科学研究,作为 PI3K 抑制研究的阴性对照。 This compound 已被证明可以增强某些癌细胞对凋亡诱导剂的敏感性,使其成为癌症研究中宝贵的工具 .

准备方法

LY 303511 是通过一系列从 2-氯-4H-1-苯并吡喃-4-酮开始的化学反应合成的。合成路线涉及以下步骤:

亲核取代: 2-氯-4H-1-苯并吡喃-4-酮中的氯原子被哌嗪基取代。

芳香取代: 苯基被引入苯并吡喃环的 8 位。

反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进反应。

化学反应分析

Mechanism of Action in Apoptosis Amplification

LY303511 enhances TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis in tumor cells through distinct biochemical pathways:

-

DR5 Oligomerization : Preincubation with LY303511 (10 μM) promotes clustering of death receptor 5 (DR5) on cell surfaces, facilitating DISC (death-inducing signaling complex) assembly .

-

Caspase Activation : Synergistic use with TRAIL amplifies caspase-2, -3, -8, and -9 processing, leading to mitochondrial permeabilization and cytochrome c release .

-

cFLIP Downregulation : Reduces cellular FLICE-inhibitory protein (cFLIP), lowering apoptotic resistance .

Key Experimental Data:

| Parameter | LY303511 + TRAIL Effect vs. TRAIL Alone | Source |

|---|---|---|

| Caspase-3 Activity | 3.2× increase | |

| Mitochondrial Permeability | 2.8× higher cytochrome c release | |

| Colony Formation | 85% reduction in HeLa cells |

Hydrogen Peroxide (H₂O₂) Mediated Effects

LY303511 induces intracellular H₂O₂ production, which drives MAPK activation and upregulates TRAIL receptors (DR4/DR5) in neuroblastoma cells . This oxidative stress mechanism is independent of PI3K inhibition, distinguishing it from its analog LY294002.

Pharmacological Interactions:

-

Kv Channel Inhibition : Blocks voltage-gated potassium channels (IC₅₀ = 64.6 μM) .

-

FPR1 Suppression : Inhibits LPS-stimulated formyl peptide receptor 1 (FPR1) expression .

Comparative Analysis with LY294002

Although structurally related to LY294002 (a PI3K inhibitor), LY303511 exhibits unique reactivity:

| Property | LY303511 | LY294002 |

|---|---|---|

| PI3K Inhibition | No activity | IC₅₀ = 1.4 μM |

| H₂O₂ Production | Induces oxidative stress | No significant effect |

| Apoptotic Synergy | Enhances TRAIL/vincristine efficacy | Limited to PI3K pathway |

| Primary Use | Negative control in kinase studies | PI3K pathway research |

Structural and Functional Notes

-

Reactivity Profile : Lacks direct participation in classical organic reactions (e.g., Suzuki couplings, nucleophilic substitutions) based on available data. Its functional role centers on modulating protein interactions and redox states .

Research Limitations and Gaps

-

No peer-reviewed studies describe LY303511’s synthesis, stability under varied conditions, or degradation pathways.

-

Its biochemical “reactions” are confined to cellular signaling modulation rather than discrete chemical transformations.

科学研究应用

LY303511 is a chemical compound initially developed as an inactive analog of LY294002, a known phosphoinositide 3-kinase (PI3K) inhibitor . While initially considered a negative control, research has revealed that LY303511 possesses its own unique biological activities, independent of PI3K inhibition . Studies indicate that LY303511 can impact cellular processes, particularly in cancer cells, through mechanisms involving oxidative stress and modulation of apoptosis .

Scientific Research Applications

LY303511 has been investigated for its potential in various scientific research applications, particularly in cancer research and cellular signaling:

Antiproliferative Potential Against Oral Cancer:

LY303511 has demonstrated antiproliferative effects against oral cancer cells in vitro and in vivo . The compound induces reactive oxygen species (ROS) production, leading to oxidative DNA damage and apoptosis in oral cancer cells, while exhibiting minimal toxicity toward normal oral cells . In a zebrafish xenograft model, LY303511 inhibited the growth of CAL 27-xenografted tumors .

Sensitization of Tumor Cells to Apoptosis:

LY303511 can sensitize tumor cells to drug-induced apoptosis through a PI3K-independent mechanism . Pre-incubation of tumor cells with LY303511 results in increased intracellular hydrogen peroxide (H2O2) production, which sensitizes cancer cells to apoptosis induced by drugs or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) . This effect has been observed in various cancer cell lines, including neuroblastoma, glioblastoma, leukemia, ovarian carcinoma, and colorectal carcinoma cells .

Modulation of Cellular Signaling Pathways:

LY303511 has been shown to modulate cellular signaling pathways, specifically those related to serotonin-induced calcium and cAMP signaling in HEK293 cells . It suppresses cAMP signals initiated by 5-HT4 receptors and elicits calcium transients in cells expressing 5-HT2C receptors . These effects are independent of PI3K inhibition, suggesting that LY303511 acts on a cellular target other than PI3K .

Induction of Oxidative Stress

LY303511 induces oxidative stress in cancer cells by generating reactive oxygen species (ROS) and mitochondrial superoxide . This oxidative stress leads to oxidative DNA damage, as evidenced by increased levels of 8-oxo-2'-deoxyguanosine, a marker of oxidative DNA damage . The induction of ROS is a critical mechanism through which LY303511 exerts its antiproliferative and apoptosis-sensitizing effects .

PI3K-Independent Mechanism

LY303511's effects are largely independent of PI3K inhibition . While initially developed as an inactive analog of the PI3K inhibitor LY294002, LY303511 has been shown to exert its effects through alternative mechanisms, such as increasing intracellular hydrogen peroxide production and modulating cellular signaling pathways .

Enhancement of TRAIL Sensitivity

LY303511 enhances the sensitivity of neuroblastoma cells to TRAIL-mediated apoptosis . This sensitization is mediated by an increase in intracellular H2O2, which activates JNK and ERK signaling pathways . The enhanced TRAIL sensitivity suggests that LY303511, and similar compounds, could be used to improve the apoptotic response of cancer cells that are typically resistant to chemotherapy .

Impact on Serotonin-Induced Signaling

LY303511 modulates serotonin-induced calcium and cAMP signaling in HEK293 cells . It suppresses cAMP signals initiated by 5-HT4 receptors and induces calcium transients in cells expressing 5-HT2C receptors . These effects indicate that LY303511 can interact with specific G protein-coupled receptors (GPCRs) and modulate downstream signaling pathways .

Data Table

| Application | Cell Type/Model | Mechanism of Action | Key Findings |

|---|---|---|---|

| Antiproliferation | Oral Cancer Cells | ROS induction, oxidative DNA damage, apoptosis | Decreased survival in oral cancer cells, tumor growth inhibition in zebrafish xenografts |

| Sensitization to Drug-Induced Apoptosis | Various Tumor Cells | Increase in intracellular H2O2 production | Enhanced apoptosis in response to drugs and TRAIL |

| Modulation of Serotonin Signaling | HEK293 Cells | PI3K-independent modulation of calcium and cAMP signals | Suppression of cAMP signals, induction of calcium transients, interaction with 5-HT2C and 5-HT4 receptors |

Oral Cancer Cell Study

In MTS assays, LY303511 decreased survival in three kinds of oral cancer cells but caused little damage to normal oral cells (HGF-1) . In 7AAD assays, LY303511 slightly increased the subG1 population in oral cancer cells . LY303511 induced apoptosis in oral cancer cells, but HGF-1 cells remained at the basal level in annexin V/7AAD and/or pancaspase assays . LY303511 induced ROS and mitochondrial superoxide in oral cancer cells in oxidative stress assays . In 8-oxo-2'-deoxyguanosine assays, LY303511 induced oxidative DNA damage in oral cancer cells .

Neuroblastoma Cell Study

LY303511 enhances TRAIL sensitivity of SHEP-1 neuroblastoma cells . Data shows that JNK and ERK are two crucial players involved in H2O2-mediated increase in TRAIL sensitization of tumor cells upon exposure to LY303511 . Similar sensitizing effect of LY303511 on TRAIL-induced apoptosis was carried out with SY5Y neuroblastoma, T98G glioblastoma, Jurkat leukemia, CEM myelogenous leukemia, HeLa ovarian carcinoma, and HT29 colorectal carcinoma cell lines .

Serotonin-Induced Signaling Study

作用机制

LY 303511 主要通过产生活性氧(如过氧化氢)发挥其作用。这会导致丝裂原活化蛋白激酶 (MAPKs) 的活化,进而上调癌细胞表面死亡受体 (DR4 和 DR5) 的表达。这些受体表达的增加增强了癌细胞对 TRAIL 等凋亡诱导剂的敏感性。 This compound 不抑制 PI3K,使其成为涉及 PI3K 抑制剂研究中很有用的阴性对照 .

相似化合物的比较

LY 303511 在结构上与 LY 294002 类似,主要区别在于吗啉环中的氧原子被氮原子取代。与 LY 294002 不同,this compound 不抑制 PI3K,使其成为 PI3K 抑制研究中宝贵的阴性对照。其他类似化合物包括:

LY 294002: 一种在各种研究中使用的强效 PI3K 抑制剂。

渥曼青霉素: 另一种具有不同化学结构的 PI3K 抑制剂。

PI-103: 一种 PI3K 和雷帕霉素哺乳动物靶标 (mTOR) 的双重抑制剂。

This compound 不抑制 PI3K,同时仍然通过活性氧的产生影响细胞过程的独特特性使其成为研究中宝贵的工具 .

生物活性

LY 303511, chemically known as 2-(1-Piperazinyl)-8-phenyl-4H-1-benzopyran-4-one, is an analog of the phosphoinositide 3-kinase (PI3K) inhibitor LY294002. Although initially considered inactive, recent studies have revealed significant biological activities that suggest its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and its role in enhancing the efficacy of other treatments.

Interaction with Serotonin Receptors

Recent research has demonstrated that this compound specifically activates serotonin 5-HT2C receptors, leading to calcium (Ca²⁺) transients in cells expressing these receptors. In HEK293 cells engineered to express 5-HT2C receptors, this compound induced Ca²⁺ responses that were inhibited by the specific antagonist RS-102221, indicating a direct interaction with these receptors rather than through PI3K inhibition . This activity suggests a potential role for this compound in modulating neurotransmitter signaling pathways.

Apoptosis Sensitization

This compound has been shown to enhance the sensitivity of cancer cells to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand). In HeLa cells, pre-treatment with this compound significantly amplified TRAIL signaling, evidenced by increased activation of caspases and enhanced DNA fragmentation. This sensitization is thought to occur via mechanisms independent of the PI3K/Akt pathway and involves modulation of reactive oxygen species (ROS) and MAPK signaling pathways .

Antiproliferative Effects

This compound exhibits antiproliferative properties across various cancer cell lines. For instance, in A549 lung cancer cells, it inhibited mTOR-dependent phosphorylation without triggering apoptosis. Instead, it reduced G2/M phase progression and downregulated cyclins associated with this phase . Additionally, it has been shown to inhibit the growth of tumor implants in athymic mice, further supporting its potential as an anticancer agent .

Synergistic Effects with Other Compounds

The combination of this compound with TRAIL has been shown to produce synergistic effects in multiple cancer cell lines. Mathematical modeling studies have confirmed that this combination leads to greater than additive effects on cell death compared to either treatment alone . The underlying mechanisms include clustering of TRAIL receptors and downregulation of cFLIP, a protein that inhibits apoptosis .

Summary of Biological Activities

Case Studies

- HeLa Cell Study : In a study examining the effects of this compound on HeLa cells treated with TRAIL, researchers found that pre-incubation with this compound enhanced DNA fragmentation and activated multiple caspases involved in apoptosis. This study highlighted the compound's potential as a sensitizer in therapies targeting resistant tumor types .

- A549 Lung Cancer Model : Research demonstrated that this compound inhibited mTOR-dependent signaling while promoting G2/M phase arrest in A549 cells. This finding suggests its utility in managing lung adenocarcinoma through targeted cell cycle regulation .

属性

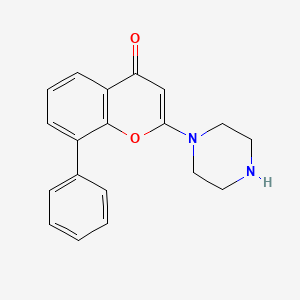

IUPAC Name |

8-phenyl-2-piperazin-1-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAGMBNBKCDCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165632 | |

| Record name | LY 303511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-38-8 | |

| Record name | LY 303511 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 303511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the initial understanding of LY303511's function?

A1: LY303511 was initially developed as a negative control for LY294002, lacking the pan-PI3K inhibitory activity of its counterpart [, ].

Q2: How does LY303511 impact cell proliferation, and what molecular targets are involved?

A2: LY303511 inhibits cell proliferation through both mammalian target of rapamycin (mTOR)-dependent and -independent mechanisms []. It inhibits mTORC1 downstream signaling, similar to rapamycin, by blocking the phosphorylation of p70 S6 kinase (S6K) []. Additionally, LY303511 inhibits casein kinase 2 (CK2) activity, which regulates G1 and G2/M cell cycle progression, independent of mTOR [].

Q3: Does LY303511 affect apoptosis, and if so, how?

A3: LY303511 has been shown to induce apoptosis in several cancer cell lines, including oral cancer cells [] and prostate cancer cells []. This apoptotic effect is mediated by increased intracellular hydrogen peroxide (H2O2) production [, ], leading to the activation of caspases -2 and -3 [].

Q4: Does LY303511 influence the expression of death receptors?

A4: Yes, LY303511 has been shown to upregulate the expression of TRAIL receptors DR4 and DR5 in neuroblastoma cells []. This upregulation is mediated by LY303511-induced H2O2 production, leading to the activation of mitogen-activated protein kinases (MAPKs) JNK and ERK, which in turn promote DR4 and DR5 surface expression, respectively [].

Q5: Does LY303511 interact with serotonin receptors?

A5: Research suggests that LY303511 might directly interact with specific serotonin receptors. It has been shown to suppress cAMP signals initiated by the 5-HT4 receptor and induce Ca2+ transients in cells expressing the 5-HT2C receptor [].

Q6: How does LY303511 affect gap junctional intercellular communication (GJIC)?

A6: LY303511 enhances homotypic GJIC in cancer cells. This effect is independent of PI3K/Akt inhibition but is associated with increased protein kinase A (PKA) activity [].

Q7: Does LY303511 interact with BET bromodomains?

A7: Yes, quantitative chemoproteomic profiling revealed that LY303511, like LY294002, inhibits BET bromodomain proteins BRD2, BRD3, and BRD4 []. This inhibition occurs through competitive binding to the acetyl-lysine binding site of the first bromodomain of these proteins [].

Q8: How does LY303511 affect fowl sperm motility?

A8: LY303511, unlike LY294002, does not inhibit calcium-regulated maintenance of flagellar movement in fowl spermatozoa at 40°C, suggesting a potential role for PI3K in this process [].

Q9: What is the role of LY303511 in regulating the expression of proteins encoded by adenoviruses?

A9: LY303511 upregulates the expression of proteins encoded by recombinant replication-defective adenoviruses. This effect is observed with various adenoviruses, including those carrying therapeutically relevant genes like herpes simplex virus thymidine kinase []. The mechanism behind this upregulation involves both mTOR-dependent and -independent pathways [].

Q10: What is the role of LY303511 in regulating the inwardly rectifying K+ (Kir) current in retinal pigment epithelial (RPE) cells?

A10: LY303511, along with LY294002, has been shown to inhibit Kir currents in bovine RPE cells. This inhibition is thought to be independent of PI3K inhibition and suggests a direct blocking action on the Kir channels [].

Q11: What is the molecular formula and weight of LY303511?

A11: The molecular formula of LY303511 is C19H19NO2, and its molecular weight is 293.36 g/mol.

Q12: Is there any information on the spectroscopic data or material compatibility of LY303511?

A12: The provided research articles do not contain specific details regarding spectroscopic data, material compatibility, or the stability of LY303511 under various conditions.

Q13: Has computational modeling been used to study LY303511?

A13: Yes, computational modeling, particularly ordinary differential equations, has been employed to understand the synergistic effects of LY303511 and TRAIL in inducing cancer cell death [, ]. These models have highlighted the dynamic regulation of cFLIP, an inhibitor of caspase-8, by LY303511 [].

Q14: What is known about the structure-activity relationship (SAR) of LY303511?

A14: While detailed SAR studies are limited within the provided research, it is established that LY303511 and LY294002, despite structural similarities, exhibit distinct biological activities. LY303511 lacks the pan-PI3K inhibitory activity of LY294002, highlighting the importance of specific structural features for targeting PI3K [, ]. X-ray crystallography studies have revealed that the chromen-4-one scaffold of LY294002 represents a novel pharmacophore for BET bromodomain inhibition [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。